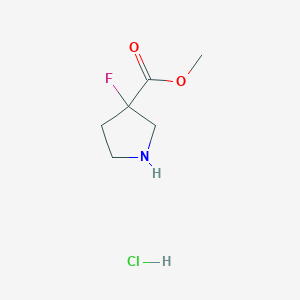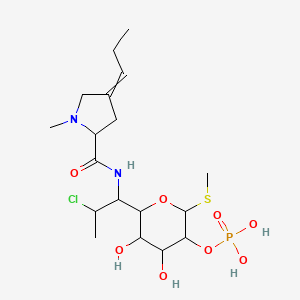
Dehydro Clindamycin Phosphate
Descripción general
Descripción
Clindamycin phosphate is a water-soluble ester of clindamycin and phosphoric acid. Each mL contains the equivalent of 150 mg clindamycin, 0.5 mg disodium edetate, and 9.45 mg benzyl alcohol added as a preservative . It is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .
Synthesis Analysis
Clindamycin phosphate can be prepared by first creating the novel intermediate, clindamycin phosphoryl benzylate . The method can be used to make other structurally related compounds .
Molecular Structure Analysis
The crystal structures of two clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate, and a methanol/water solvate (solvate V), have been determined by single-crystal X-ray diffraction .
Aplicaciones Científicas De Investigación
1. Application in Structural and Thermal Stability Studies
- Summary of the Application: Clindamycin Phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .
- Methods of Application: The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .
- Results or Outcomes: Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures, resulting in different moisture stabilities. The thermal stabilities of the two solvates upon heating and desolvation were also studied .
2. Application in Dermatology
- Summary of the Application: Clindamycin is a highly effective antibiotic of the lincosamide class. It has been widely used for decades to treat a range of skin and soft tissue infections in dermatology and medicine .
- Methods of Application: Clindamycin is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce .
- Results or Outcomes: The application of Clindamycin has shown significant efficacy against Gram-positive and Gram .
3. Application in Antibacterial Treatment
- Summary of the Application: Clindamycin is a lincosamide antibiotic medication used for the treatment of a number of bacterial infections, including osteomyelitis (bone) or joint infections, pelvic inflammatory disease, strep throat, pneumonia, acute otitis media (middle ear infections), and endocarditis .
- Methods of Application: It is available by mouth, by injection into a vein, and as a cream or a gel to be applied to the skin or in the vagina .
- Results or Outcomes: It has been found to be effective against Gram-positive and Gram .
4. Application in Malaria Treatment
- Summary of the Application: In combination with quinine, Clindamycin can be used to treat malaria .
- Methods of Application: It is administered orally or by injection .
- Results or Outcomes: It has shown efficacy in treating malaria when used in combination with quinine .
5. Application in Transdermal Delivery
- Summary of the Application: Transdermal delivery in the form of a nanogel is a promising formulation of Clindamycin Phosphate .
- Methods of Application: The nanogel is prepared by heating, homogenizing, and centrifuging a mixture of Clindamycin Phosphate, Aloe vera, and other excipients .
- Results or Outcomes: The nanogel formulation enhances the therapeutic efficiency of Clindamycin Phosphate by providing maximum permeation and longer retention .
6. Application in Acne Treatment
- Summary of the Application: Clindamycin Phosphate, in combination with Adapalene and Benzoyl Peroxide, has been used in a fixed-dose triple-combination gel for the treatment of moderate-to-severe acne .
- Methods of Application: The gel is applied topically once daily .
- Results or Outcomes: The treatment has shown superior efficacy compared to vehicle and all three dyad component gels, and was well tolerated over 12 weeks in pediatric, adolescent, and adult participants with moderate-to-severe acne .
7. Application in Antibacterial Triple-Combination Drug
- Summary of the Application: Clindamycin Phosphate, in combination with Adapalene and Benzoyl Peroxide, forms a triple-combination drug that has shown efficacy in treating acne .
- Methods of Application: The drug is applied topically .
- Results or Outcomes: The triple-combination drug has demonstrated superior efficacy to vehicle and all three dyad component gels, and was well tolerated over 12 weeks in pediatric, adolescent, and adult participants with moderate-to-severe acne .
Safety And Hazards
When handling clindamycin phosphate, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXPPPXMXEIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Clindamycin Phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)
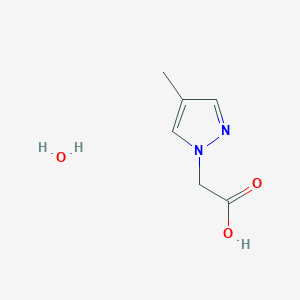
![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
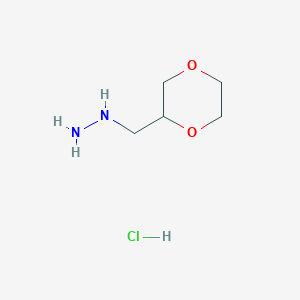
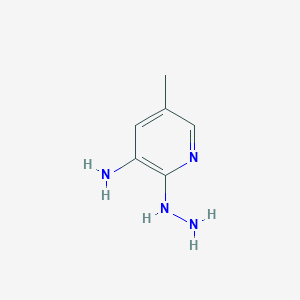
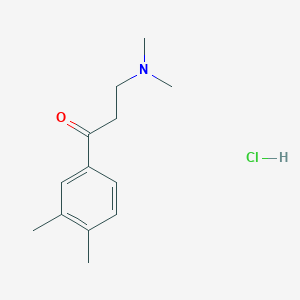
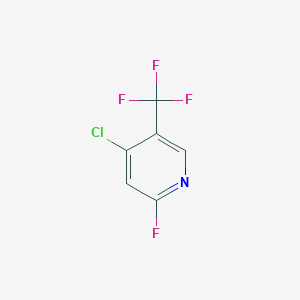
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)
![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)
![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)
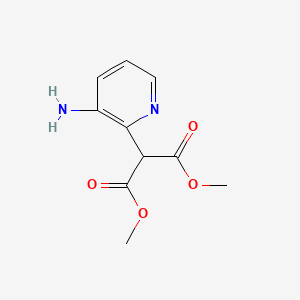
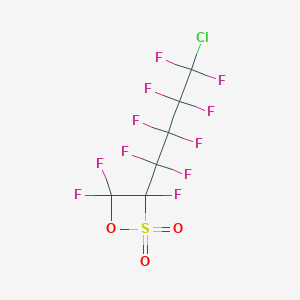
![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)
